2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride
CAS No.: 1185295-11-7
Cat. No.: VC2816261
Molecular Formula: C12H10ClF2N
Molecular Weight: 241.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185295-11-7 |
|---|---|
| Molecular Formula | C12H10ClF2N |
| Molecular Weight | 241.66 g/mol |
| IUPAC Name | 2-fluoro-4-(2-fluorophenyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C12H9F2N.ClH/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8;/h1-7H,15H2;1H |
| Standard InChI Key | FWLLBCNTSUXCCY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)F.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)F.Cl |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 1185295-11-7 |
| Molecular Formula | C₁₂H₁₀ClF₂N |
| Molecular Weight | 241.66 g/mol |
| IUPAC Name | 2-fluoro-4-(2-fluorophenyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C12H9F2N.ClH/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8;/h1-7H,15H2;1H |
| Standard InChIKey | FWLLBCNTSUXCCY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)F.Cl |
Structural Features
The compound consists of two key structural elements:
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A biphenyl scaffold (two connected phenyl rings)
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Two fluorine atoms at positions 2' and 3' of one phenyl ring
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An amino group (-NH₂) at position 4 of the other phenyl ring
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Hydrochloride salt formation through the amine group
This structure confers specific chemical properties that make it valuable as a pharmaceutical intermediate .
Physical and Chemical Properties
Physical Properties
2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride typically appears as an off-white to pale beige solid, though some commercial sources may supply it in liquid form for specific applications . The compound exhibits limited solubility in water but is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Based on structural analogs and common properties of similar compounds:
| Property | Value/Description |
|---|---|
| Physical State | Solid (typically); may be supplied as liquid for specific applications |
| Color | Off-white to pale beige |
| Solubility | Limited in water; soluble in polar organic solvents |
| Storage Conditions | Store in tightly closed container in dry, cool, well-ventilated area |
| Stability | Sensitive to light and air; store under inert atmosphere when possible |
Chemical Properties
As a difluorinated aromatic amine hydrochloride, this compound exhibits chemical reactivity characteristic of both aromatic amines and fluorinated aromatics:
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The amine group is protonated to form the hydrochloride salt, making it more stable and soluble in polar solvents
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The amine group can participate in various reactions including:
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Nucleophilic substitution reactions
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Diazotization reactions
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Acylation and alkylation reactions
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The fluorine atoms influence the electron distribution in the aromatic system, affecting reactivity
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The fluorine substituents enhance metabolic stability in biological systems
Synthesis Methods
The synthesis of 2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride typically involves multiple steps, with the key reaction being the formation of the biphenyl scaffold through coupling reactions.
Suzuki-Miyaura Coupling
The most common synthetic approach involves Suzuki-Miyaura cross-coupling reaction between appropriately substituted aryl halides and boronic acids :
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Coupling reaction between 2,3-difluorophenylboronic acid and 4-bromoaniline (or a protected version)
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Alternative approach using 4-aminophenylboronic acid and 2,3-difluorobromobenzene
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Salt formation with hydrogen chloride to yield the hydrochloride salt
Decarboxylation Coupling Method
Patent literature describes an alternative synthesis route involving decarboxylation coupling :
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Reaction of o-nitrobenzoic acid with an alkali (e.g., sodium or potassium carbonate)
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Removal of moisture content
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Addition of substituted halobenzene (in this case, a difluoro-substituted halobenzene)
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Catalyst-mediated coupling reaction
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Post-processing to obtain 2',3-difluoro-2'-nitrobiphenyl
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Catalytic hydrogenation to reduce the nitro group to an amine
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Salt formation to obtain the hydrochloride form
Chemical Reactions
Typical Reactions
As a fluorinated aromatic amine, 2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride participates in various chemical transformations:
| Reaction Type | Description | Conditions/Reagents |
|---|---|---|
| Oxidation | The amine group can be oxidized to form nitro or nitroso derivatives | Oxidizing agents: potassium permanganate, hydrogen peroxide |
| Reduction | Further reduction of functional groups possible | Reducing agents: lithium aluminum hydride, sodium borohydride |
| Nucleophilic Aromatic Substitution | Fluorine atoms can be substituted with other functional groups | Nucleophiles (hydroxide ions, amines) under basic conditions |
| Diazotization | Formation of diazonium salts | Sodium nitrite in acidic conditions |
| Acylation | Formation of amides | Acid chlorides, anhydrides |
| Salt Formation/Neutralization | Formation of free base or different salts | Bases (for free amine); acids (for different salts) |
Reactivity Considerations
The presence of fluorine atoms significantly affects the reactivity of this compound:
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Fluorine atoms are electron-withdrawing, making the aromatic ring less electron-rich
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This electronic effect influences the reactivity of the amine group, potentially reducing its nucleophilicity
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The ortho and meta positioning of fluorine atoms creates a specific electronic environment that can direct subsequent reactions
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The hydrochloride salt formation affects solubility and reactivity compared to the free base form
Applications in Chemical Research and Industry
Pharmaceutical Applications
2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride serves primarily as a pharmaceutical intermediate, used in the synthesis of more complex bioactive molecules :
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Building Block in Drug Synthesis: The compound provides a valuable scaffold for constructing more complex pharmaceutical molecules
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Development of Enzyme Inhibitors: Used in the synthesis of compounds that target specific enzymes
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Fluorine-Enhanced Pharmaceuticals: The fluorine atoms can improve metabolic stability and binding properties of the final drug products
Research Applications
In chemical and biological research, this compound has several important applications:
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Structure-Activity Relationship Studies: Used to investigate how structural modifications affect biological activity
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Fluorine Chemistry Research: Model compound for studying fluorine effects in aromatic systems
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Cross-Coupling Methodology Development: Test substrate for new coupling reactions and conditions
Comparison with Similar Compounds
Structural Analogs
Several closely related compounds differ in the positioning of fluorine atoms or other structural features:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride | 1185295-11-7 | Target compound |
| 3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride | 1185296-90-5 | Different position of one fluorine atom (3,3' vs. 2',3) |
| 3',4'-Difluoro[1,1'-biphenyl]-4-amine | 1184136-90-0 | Different position of fluorine atoms (3',4' vs. 2',3) |
| 4'-Chloro-biphenyl-2-ylamine | 1204-44-0 | Contains chloro instead of fluoro substituents; different position of amine group |
Structure-Activity Relationships
The specific positioning of functional groups in these compounds can significantly affect their chemical and biological properties:
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Fluorine Position Effects: Different fluorine positioning alters electronic distribution, affecting reactivity and binding properties
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Amine Position Effects: The para-positioned amine in the target compound offers different reactivity compared to ortho-positioned amines in structural analogs
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Halogen Effects: Fluorine substitution creates different properties compared to other halogens like chlorine
| Safety Aspect | Information |
|---|---|
| Classification | Typically classified as an irritant |
| Hazards | May cause skin irritation, eye irritation, respiratory irritation |
| Precautionary Measures | Avoid contact with skin and eyes; avoid breathing dust/fumes |
| Personal Protective Equipment | Gloves, safety glasses, adequate ventilation |
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